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Compound of Interest

Compound Name: 5-Chlorosalicylic Acid

Cat. No.: B044635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Chlorosalicylic Acid (5-CSA), a compound of interest in pharmaceutical research and
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for 5-Chlorosalicylic Acid is summarized in the tables below. These
tables provide a quick reference for the key spectral features of the molecule.

Table 1: *"H NMR Spectroscopic Data (Predicted)

Disclaimer: Experimental *H NMR data for 5-Chlorosalicylic Acid was not readily available in
the searched databases. The following data is a prediction based on established principles of
NMR spectroscopy and typical chemical shifts for analogous compounds. The solvent is
assumed to be DMSO-de.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~11.0-13.0 Broad Singlet - -COOH

~10.0-11.0 Broad Singlet - Ar-OH

~7.8 Doublet ~2.5 H-6

~7.5 Doublet of Doublets ~8.8, 2.5 H-4

~7.0 Doublet ~8.8 H-3

Table 2: **C NMR Spectroscopic Data (Predicted)

Disclaimer: Experimental 23C NMR data for 5-Chlorosalicylic Acid was not readily available in
the searched databases. The following data is a prediction based on established principles of
NMR spectroscopy and typical chemical shifts.

Chemical Shift (6) ppm Assignment

~172 C=0 (Carboxylic Acid)
~158 C-OH

~135 C-4

~130 C-6

~125 C-Cl

~120 C-2

~118 C-3

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3230 Strong, Broad O-H stretch (Phenolic)

~1670 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1470 Medium-Strong C=C stretch (Aromatic)
~1290 Strong C-O stretch (Carboxylic Acid)
~1230 Strong C-O stretch (Phenolic)

~820 Strong C-H bend (out-of-plane)
~700 Medium C-Cl stretch

Table 4: Mass Spectrometry Data

miz Relative Intensity Assighment

[M]* (Molecular ion, showing

172/174 High , _

isotopic pattern for Cl)
154/156 High [M-H20]*
126/128 High [M-H20-COJ*

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid sample like 5-Chlorosalicylic
Acid is depicted below.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b044635?utm_src=pdf-body
https://www.benchchem.com/product/b044635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation . . .
Spectroscopic Analysis Data Interpretation

Dissolved Sample
(e.g., in DMSO-d6) NM?S‘;Z‘ES;;‘W NMR Spectra
Grinding/
Solid 5-CSA Mixing _ .
Solid Preparation FT-IR Spectroscopy
(e.g., KBr pellet)

Direct Inlet or GC »| Mass Spectrometry |————p Mass Spectrum

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 5-Chlorosalicylic Acid.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-Chlorosalicylic Acid is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00

ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer, such as a Bruker
Avance-400, operating at 400 MHz for *H and 100 MHz for 13C nuclei.[1]

1H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately
15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
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e 13C NMR Acquisition: The 3C NMR spectrum is typically acquired using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally
required due to the lower natural abundance of the 3C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 5-
Chlorosalicylic Acid is mixed with about 100-200 mg of dry potassium bromide (KBr)
powder. The mixture is then pressed in a die under high pressure to form a transparent
pellet.

e Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared
spectrometer.

e Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample
compartment is recorded to subtract the contributions of atmospheric water and carbon
dioxide.

o Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and
the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio over a spectral range of 4000-400 cm—1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a solid sample like 5-Chlorosalicylic Acid, introduction into the
mass spectrometer can be achieved via a direct insertion probe or by using a gas
chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-
MS, the sample is first dissolved in a suitable solvent.
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« lonization: Electron lonization (El) is a common method for the analysis of small organic
molecules. In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z value, generating the mass spectrum.

o Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which
corresponds to the molecular weight of the compound, and the fragmentation pattern, which
provides structural information. For 5-Chlorosalicylic Acid, the presence of a chlorine atom
will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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